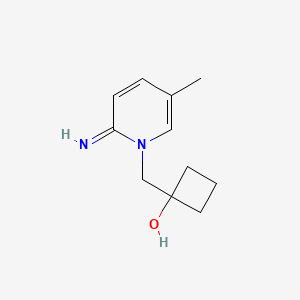

1-((2-Imino-5-methylpyridin-1(2H)-yl)methyl)cyclobutan-1-ol

Description

1-((2-Imino-5-methylpyridin-1(2H)-yl)methyl)cyclobutan-1-ol is a cyclobutanol derivative featuring a 2-imino-5-methylpyridine moiety linked via a methylene bridge.

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

1-[(2-imino-5-methylpyridin-1-yl)methyl]cyclobutan-1-ol |

InChI |

InChI=1S/C11H16N2O/c1-9-3-4-10(12)13(7-9)8-11(14)5-2-6-11/h3-4,7,12,14H,2,5-6,8H2,1H3 |

InChI Key |

KHRZCSHPASBXNI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=N)C=C1)CC2(CCC2)O |

Origin of Product |

United States |

Biological Activity

The compound 1-((2-Imino-5-methylpyridin-1(2H)-yl)methyl)cyclobutan-1-ol , identified by CAS number 2169082-71-5, exhibits a unique structure that suggests potential biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 192.26 g/mol. Its structure features a cyclobutane ring substituted with a pyridine derivative, which is known to influence biological interactions significantly.

| Property | Value |

|---|---|

| CAS Number | 2169082-71-5 |

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Biological Activity Overview

Research indicates that compounds with similar structural motifs often demonstrate various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections summarize specific findings related to the biological activity of this compound.

Antimicrobial Activity

A study focused on pyridine derivatives revealed that compounds with imine functionalities exhibit significant antimicrobial properties. Tests conducted against various bacterial strains demonstrated that similar compounds showed minimum inhibitory concentrations (MICs) as low as 0.9 µg/mL against fungi such as Candida tenuis and effective antibacterial activity against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The anticancer potential of pyridine-based compounds has been extensively studied. A recent investigation involving cell viability assays on triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87) cell lines indicated that some derivatives exhibited promising cytotoxic effects, suggesting that the target compound may also possess similar antitumor properties .

The mechanism by which such compounds exert their biological effects often involves interaction with cellular receptors or enzymes. Pyridine derivatives have been shown to inhibit certain protein synthesis pathways, which may contribute to their anticancer and antimicrobial activities . The presence of the imine group in the structure may enhance these interactions through hydrogen bonding or coordination with metal ions in biological systems .

Case Studies

- Antimicrobial Screening : A series of synthesized pyridine derivatives were screened for their antimicrobial activity using agar diffusion methods. The results indicated that compounds containing the imine functional group demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

- Cytotoxicity Assays : In vitro studies on cell lines revealed that certain analogs of the target compound induced apoptosis in cancer cells, suggesting a potential mechanism for its antitumor activity. The assays utilized include MTT assays to assess cell viability post-treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with other cyclobutanol derivatives and heterocyclic systems. Below is a comparative analysis based on the provided evidence:

Table 1: Structural and Functional Comparison

Research Implications and Limitations

- Design Strategies: Pyridine and oxadiazole groups offer divergent bioactivity pathways; combining cyclobutanol with these systems could balance steric effects and target engagement.

- Data Gaps: Direct pharmacological or toxicological studies on 1-((2-Imino-5-methylpyridin-1(2H)-yl)methyl)cyclobutan-1-ol are needed to validate hypotheses derived from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.